1-[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2H-1,2,3-Benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea is an organic compound that belongs to the class of benzotriazole derivatives. This compound is known for its unique chemical structure, which includes a benzotriazole moiety, a hydroxyphenyl group, and a chlorophenyl urea group. It is widely used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea typically involves the following steps:
Formation of Benzotriazole Derivative: The initial step involves the synthesis of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with sodium nitrite in the presence of an acid to form 1,2,3-benzotriazole.
Hydroxyphenyl Group Introduction: The benzotriazole derivative is then reacted with a hydroxyphenyl compound, such as 2-hydroxy-5-methylphenyl, under suitable conditions to form the intermediate product.
Urea Formation: The final step involves the reaction of the intermediate product with 3-chlorophenyl isocyanate to form the desired compound, 3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the final product. The process may also include purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to form a quinone derivative.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and coatings to protect against UV radiation.
Biology: Investigated for its potential as an antioxidant and its ability to inhibit certain enzymes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of UV-protective materials, such as textiles and plastics.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea involves its interaction with molecular targets and pathways:
UV Absorption: The benzotriazole moiety absorbs UV radiation, preventing damage to the material it is incorporated into.
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.
Enzyme Inhibition: The compound can inhibit specific enzymes, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2H-Benzotriazol-2-yl)-4-methylphenol: Another benzotriazole derivative used as a UV stabilizer.
2-(2H-Benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol: Known for its high UV absorption capacity.
2-(2H-Benzotriazol-2-yl)-4,6-di-tert-pentylphenol: Used in plastics and coatings for UV protection.
Uniqueness
3-[3-(2H-1,2,3-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-1-(3-chlorophenyl)urea is unique due to its combination of a benzotriazole moiety, hydroxyphenyl group, and chlorophenyl urea group, which provides a synergistic effect in terms of UV absorption, antioxidant activity, and potential therapeutic applications.
Properties
Molecular Formula |
C20H16ClN5O2 |
---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
1-[3-(benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]-3-(3-chlorophenyl)urea |
InChI |
InChI=1S/C20H16ClN5O2/c1-12-9-17(23-20(28)22-14-6-4-5-13(21)11-14)19(27)18(10-12)26-24-15-7-2-3-8-16(15)25-26/h2-11,27H,1H3,(H2,22,23,28) |
InChI Key |
YCTCTWAAHCJCJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)N2N=C3C=CC=CC3=N2)O)NC(=O)NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.